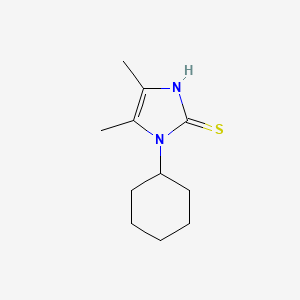
1-环己基-4,5-二甲基-1H-咪唑-2-硫醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a chemical compound with the molecular formula C11H18N2S and a molecular weight of 210.34 . The IUPAC name for this compound is 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol .
Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol consists of a cyclohexyl group attached to the 1-position of an imidazole ring. The imidazole ring also has two methyl groups attached to the 4 and 5 positions, and a thiol group attached to the 2 position .Physical and Chemical Properties Analysis
1-Cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is a solid at room temperature . It has a melting point range of 221-223°C . Another source reports a melting point of 187°C .科学研究应用
抗菌性能
咪唑衍生物,包括1-环己基-4,5-二甲基-1H-咪唑-2-硫醇,表现出显著的抗菌活性。研究人员已经研究了它们作为抗菌剂对抗各种细菌菌株的潜力。 这些化合物干扰细菌细胞壁合成、蛋白质合成或其他重要的细胞过程,使其成为对抗细菌感染的有希望的候选药物 .
抗真菌活性
含咪唑的化合物也表现出抗真菌特性。1-环己基-4,5-二甲基-1H-咪唑-2-硫醇可能会通过破坏细胞膜完整性或干扰真菌酶来抑制真菌生长。 研究人员继续探索它们对抗真菌病原体的功效 .
抗癌潜力
某些咪唑衍生物,包括我们感兴趣的化合物,表现出抗肿瘤活性。它们可能会干扰癌细胞增殖,诱导凋亡或抑制血管生成。 研究它们的行动机制并优化它们的功效是一个活跃的研究领域 .
抗炎作用
咪唑类分子可以调节炎症反应。 通过靶向特定途径或受体,它们可以减轻与自身免疫性疾病、过敏或慢性疾病相关的炎症1-环己基-4,5-二甲基-1H-咪唑-2-硫醇可能有助于这一领域 .
金属螯合和配位化学
咪唑衍生物是金属离子的优良配体。 它们形成稳定的络合物,在催化、药物递送和生物无机化学中得到应用1-环己基-4,5-二甲基-1H-咪唑-2-硫醇可能参与金属螯合反应或作为配位络合物的构建模块 .
电化学传感器和生物传感器
研究人员探索咪唑类材料用于电化学传感应用。 这些化合物由于其氧化还原特性,可以检测特定分析物(如重金属、神经递质或生物分子)1-环己基-4,5-二甲基-1H-咪唑-2-硫醇可能有助于开发灵敏的传感器 .
有机合成和药物化学
咪唑衍生物在有机合成中用作通用的中间体。 化学家使用它们来构建更复杂的分子,包括药物1-环己基-4,5-二甲基-1H-咪唑-2-硫醇在设计新型药物或功能材料中可能发挥关键作用 .
光物理性质和发光
某些含咪唑的化合物表现出有趣的光物理行为。它们吸收和发射光,使它们在光电器件、荧光探针或成像剂中很有用。 研究1-环己基-4,5-二甲基-1H-咪唑-2-硫醇的发光特性可能会带来令人兴奋的应用 .
安全和危害
作用机制
Target of action
For example, some imidazole derivatives are used as antifungal agents, targeting the fungal cell membrane .
Mode of action
Many imidazole derivatives work by interacting with enzymes or receptors in cells, disrupting their normal function .
Biochemical pathways
Without specific information on 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol, it’s difficult to say which biochemical pathways it might affect. Imidazole derivatives can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
These properties can greatly affect a drug’s bioavailability and are usually determined through experimental studies .
Result of action
The effects would depend on the compound’s specific targets and mode of action .
Action environment
Many factors can influence the action, efficacy, and stability of a compound like 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol. These can include the pH of the environment, the presence of other compounds, temperature, and more .
生化分析
Biochemical Properties
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation . This interaction is crucial in studying the modulation of enzyme activity and understanding the biochemical pathways involved.
Cellular Effects
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound can alter the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it can affect the expression of specific genes, thereby influencing cellular behavior and function.
Molecular Mechanism
The molecular mechanism of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol involves its interaction with biomolecules at the molecular level. The compound can bind to enzymes and proteins, leading to changes in their activity . It can inhibit or activate enzymes by forming covalent bonds with their active sites. This interaction can result in alterations in gene expression and subsequent changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol can change over time. The compound’s stability and degradation are important factors to consider. It is stable when stored at room temperature but should be kept under nitrogen to prevent degradation . Long-term studies have shown that the compound can have lasting effects on cellular function, with changes observed in both in vitro and in vivo studies.
Dosage Effects in Animal Models
The effects of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol vary with different dosages in animal models. At lower doses, the compound can modulate enzyme activity and cellular function without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, including alterations in metabolic pathways and cellular damage. Threshold effects have been observed, indicating the importance of dosage optimization in research studies.
Metabolic Pathways
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of key enzymes in metabolic pathways, leading to changes in the production and utilization of metabolites. This interaction is crucial in understanding the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol within cells and tissues are essential for its activity. The compound can interact with transporters and binding proteins, affecting its localization and accumulation . These interactions determine the compound’s availability and effectiveness in different cellular compartments and tissues.
Subcellular Localization
1-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thiol exhibits specific subcellular localization, which influences its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with specific biomolecules and its role in cellular processes.
属性
IUPAC Name |
3-cyclohexyl-4,5-dimethyl-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2S/c1-8-9(2)13(11(14)12-8)10-6-4-3-5-7-10/h10H,3-7H2,1-2H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKXZUQDKXIQSPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=S)N1)C2CCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
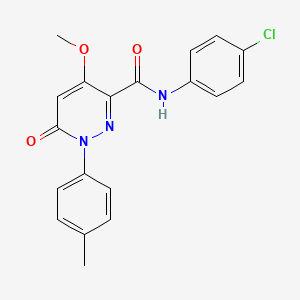
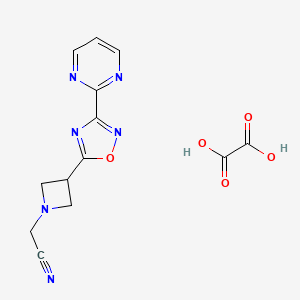
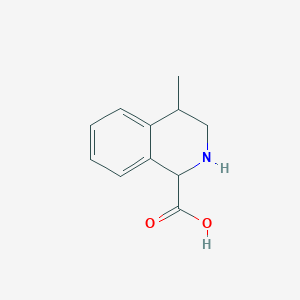
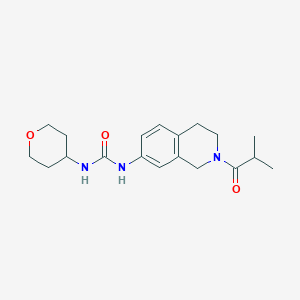
![Methyl 2-phenyl-2-[3-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]propanoylamino]acetate](/img/structure/B2590115.png)
![Methyl 6-(aminomethyl)thieno[3,2-b]thiophene-5-carboxylate](/img/structure/B2590116.png)
![1-Cyclopropyl-1,4,6,7-tetrahydropyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2590117.png)
![1-(3-Chloro-4-methylphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one](/img/structure/B2590120.png)

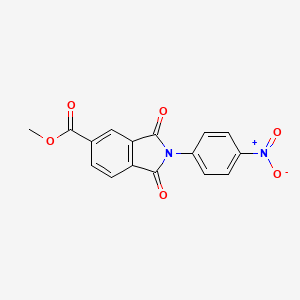
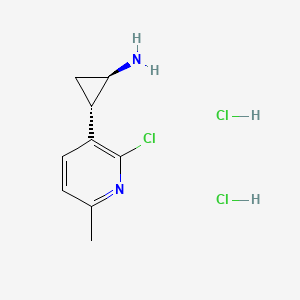
![N-(2-fluorobenzyl)-4-(3-fluorophenyl)-3-[methyl(phenyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2590128.png)
![Ethyl ((4-[3-(difluoromethoxy)phenyl]pyrimidin-2-YL)thio)acetate](/img/structure/B2590129.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2590130.png)
